diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of diexo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester follows established International Union of Pure and Applied Chemistry conventions for bicyclic compounds with bridgehead carbon atoms. The primary International Union of Pure and Applied Chemistry name is ethyl rel-(1R,2S,3R,4S)-3-aminonorbornane-2-carboxylate, which precisely describes the stereochemical configuration and functional group positions. Alternative systematic names include rel-ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate and bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester, (1R,2S,3R,4S)-rel-. The bicyclo[2.2.1]heptane designation indicates a seven-membered ring system with two bridging carbon atoms creating a rigid cage-like structure.
The term "diexo" in the common name refers to the stereochemical orientation where both the amino group at position 3 and the carboxylate ester group at position 2 project away from the concave face of the bicyclic framework. This nomenclature convention is essential for distinguishing between different stereoisomers of the compound, as the spatial arrangement significantly affects molecular properties and reactivity patterns. The compound is also referenced in chemical databases using various synonyms including this compound and ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate.
The Chemical Abstracts Service registry number 105786-35-4 serves as the unique identifier for this specific stereoisomer, while the MDL number MFCD09260361 provides additional database cross-referencing capabilities. The compound's systematic naming also accounts for the relative stereochemistry indicated by the "rel-" prefix, which denotes that the absolute configuration may not be definitively established but the relative positions of substituents are known.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₀H₁₇NO₂ defines the elemental composition of this compound, with a calculated molecular weight of 183.25 grams per mole. This formula encompasses a bicyclic norbornane core (C₇H₁₁) with an amino group (NH₂) at position 3 and an ethyl carboxylate group (CO₂C₂H₅) at position 2, resulting in the complete molecular structure. The compound exists as a zwitterionic species under physiological conditions due to the presence of both amino and carboxylate functionalities, though the ester form modifies the typical acid-base behavior compared to the free carboxylic acid.
The stereochemical configuration (1R,2S,3R,4S) describes the absolute spatial arrangement of substituents around the four chiral centers within the bicyclic framework. This configuration establishes that the amino group at carbon 3 and the carboxylate group at carbon 2 both adopt exo orientations relative to the concave face of the norbornane bicycle. The rigid bicyclic structure constrains the molecule into a specific three-dimensional conformation, eliminating the conformational flexibility typically observed in acyclic amino acid derivatives.
The stereochemical rigidity imposed by the bicyclic framework results in a conformationally constrained amino acid derivative that serves as a useful tool for studying structure-activity relationships in biological systems. The diexo configuration specifically positions both functional groups on the same face of the bicycle relative to the molecular framework, creating unique spatial relationships that influence molecular recognition and binding properties. This stereochemical arrangement contrasts with more flexible amino acid systems where multiple conformations can be adopted in solution.
The compound can also exist as various salt forms, including the hydrochloride salt with Chemical Abstracts Service number 95630-75-4 and molecular weight 219.71 grams per mole, which demonstrates the ionizable nature of the amino functionality. These salt forms often exhibit different solubility and stability characteristics compared to the free base form, making them valuable for different synthetic and analytical applications.
Crystallographic Data and Three-Dimensional Conformational Analysis
The three-dimensional structure of this compound exhibits characteristic features of bicyclic norbornane systems, with the rigid cage-like framework constraining the molecule into a well-defined conformation. Crystallographic studies of related bicyclo[2.2.1]heptane compounds reveal that the bicyclic core adopts a boat conformation for the six-membered ring portion, with the methylene bridge (C₁-C₇-C₄) imposing significant conformational rigidity. The molecular geometry shows typical bicyclic characteristics with bridgehead carbon atoms separated by approximately 2.2 angstroms, similar to other norbornane derivatives.
The crystallographic data for related compounds in this structural class demonstrate that the diexo orientation of substituents creates specific spatial relationships that influence intermolecular interactions and packing arrangements. In crystal structures of similar bicyclic amino acid derivatives, hydrogen bonding patterns play crucial roles in stabilizing the crystal lattice, with the amino group serving as a hydrogen bond donor and the carbonyl oxygen atoms acting as acceptors. The rigid bicyclic framework prevents significant conformational changes, resulting in consistent molecular geometries across different crystal forms.
Three-dimensional conformational analysis reveals that the diexo configuration positions the amino group and carboxylate ester on the convex face of the bicyclic system, creating a molecular architecture where both functional groups project in similar directions relative to the cage framework. This spatial arrangement is particularly important for understanding molecular recognition events and binding interactions with biological targets. The conformational constraint imposed by the bicyclic structure eliminates the multiple conformations typically available to acyclic amino acid derivatives, providing a rigid scaffold for structure-activity relationship studies.
The bicyclic framework exhibits characteristic bond angles and distances consistent with sp³ hybridization at all carbon centers. The bridgehead carbons (C₁ and C₄) show tetrahedral geometry with slight distortions due to the constrained ring system. The methylene bridge carbon (C₇) experiences particular strain due to its incorporation into two five-membered rings simultaneously, resulting in bond angles that deviate from the ideal tetrahedral value. This structural strain contributes to the overall molecular stability and influences reactivity patterns.
Computational studies using various theoretical methods have been employed to analyze the conformational preferences and molecular properties of bicyclic norbornane derivatives. These calculations typically reveal that the diexo isomer exhibits specific electronic properties and charge distributions that differ significantly from the corresponding endo isomers. The three-dimensional structure also influences the dipole moment and polarizability of the molecule, which in turn affects solvent interactions and crystallization behavior.
Comparative Analysis of exo versus endo Isomeric Forms
The comparison between exo and endo isomeric forms of 3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester reveals fundamental differences in stereochemistry, reactivity, and molecular properties that have significant implications for their respective applications. The exo isomer, which is the focus of this analysis, positions both the amino group at carbon 3 and the carboxylate group at carbon 2 on the convex face of the bicyclic framework, while the corresponding endo isomer would orient these substituents toward the concave face of the molecule.
Basicity studies of related norbornylamine compounds demonstrate that exo isomers consistently exhibit higher basicity compared to their endo counterparts across different solvent systems. In acetonitrile and dimethylformamide solvents, the exo isomer shows enhanced proton affinity due to reduced steric hindrance and more favorable solvation of the protonated amino group. This basicity difference reflects the fundamental stereochemical impact on electronic properties and molecular accessibility, with the exo orientation providing less sterically encumbered access to the amino nitrogen atom.
The stereochemical differences between exo and endo isomers also manifest in distinct crystallographic packing arrangements and intermolecular interaction patterns. Studies of related bicyclic compounds reveal that exo and endo isomers can exhibit different hydrogen bonding capabilities and crystal structures due to the altered spatial positioning of functional groups. The exo configuration typically allows for more extended hydrogen bonding networks in the solid state, while endo isomers may show more constrained intermolecular interactions due to steric limitations.
The synthetic preparation and isolation of specific isomeric forms require careful consideration of reaction conditions and stereochemical control. Resolution techniques using chiral stationary phases have been successfully employed for separating enantiomers of related bicyclic compounds, demonstrating the importance of stereochemical purity in applications requiring specific molecular recognition. The absolute configuration determination of bicyclic compounds often relies on crystallographic analysis of suitable derivatives, as demonstrated in studies of related norbornane systems.
Biological activity differences between exo and endo isomers of bicyclic amino acid derivatives have been documented in various systems, with the rigid scaffold providing an excellent framework for investigating structure-activity relationships. The compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, which shares the bicyclic core structure, exhibits biological activity as a receptor antagonist, highlighting the importance of stereochemical configuration in determining biological properties. The diexo configuration of the ethyl ester derivative likely exhibits distinct binding properties compared to potential endo isomers due to the altered spatial presentation of functional groups.
Properties
CAS No. |
105786-35-4 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3/t6-,7+,8+,9-/m1/s1 |
InChI Key |
UIFFSCXLBNDAFP-RYPBNFRJSA-N |
SMILES |
CCOC(=O)C1C2CCC(C2)C1N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)C1N |
Synonyms |
DIEXO-3-AMINO-BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The norbornene core is typically constructed via a Diels-Alder reaction between cyclopentadiene and a dienophile. For example, maleic anhydride reacts with cyclopentadiene under thermal conditions (80–100°C) to yield bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. Subsequent hydrolysis and esterification produce the diester intermediate, which is functionalized at the 3-position via nitration or amination.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cycloaddition | Maleic anhydride, 90°C, 12 h | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 85% |
| Hydrolysis | H₂O, HCl, reflux | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | 92% |
| Esterification | Ethanol, H₂SO₄, 60°C | Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | 88% |
Stereoselective Amination
The introduction of the 3-amino group requires careful control to retain the exo configuration. One approach involves bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by nucleophilic substitution with ammonia or azide intermediates.
Key Reaction :
Dihydroxylation and Reductive Amination
OsO₄-Mediated Dihydroxylation
The exo-facial dihydroxylation of norbornene derivatives using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) generates a diexo-diol intermediate. Subsequent oxidative cleavage with sodium periodate (NaIO₄) yields a diketone, which undergoes reductive amination to form the bicyclic amine.
| Parameter | Value |
|---|---|
| Dihydroxylation | OsO₄ (2 mol%), NMO, acetone/H₂O, 0°C, 24 h |
| Oxidative Cleavage | NaIO₄, THF/H₂O, rt, 2 h |
| Reductive Amination | NaBH₃CN, MeOH, pH 5, 12 h |
Stereochemical Outcome :
The exo,exo configuration is preserved due to the rigidity of the norbornene framework and the preference for axial attack during dihydroxylation.
Enzymatic Resolution for Enantiopure Synthesis
Racemic mixtures of norbornene β-lactams are resolved using Pseudomonas cepacia lipase (PSL) in methyl tert-butyl ether (MTBE) with ethanol. The enzyme selectively hydrolyzes one enantiomer, yielding enantiomerically pure exo-β-amino esters.
Industrial-Scale Production Considerations
Catalyst Recycling
Homogeneous catalysts like OsO₄ are cost-prohibitive for large-scale synthesis. Industrial protocols employ catalytic OsO₄ (0.5–1 mol%) with co-oxidants like K₃Fe(CN)₆ to regenerate Os(VIII) in situ, reducing metal waste.
Solvent Optimization
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and stereoselectivity but complicate downstream purification. Recent advances use green solvents (cyclopentyl methyl ether) to improve sustainability without sacrificing yield.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) | Stereopurity (%) |
|---|---|---|---|---|
| Diels-Alder + Amination | Scalable, cost-effective | Multiple steps, moderate stereocontrol | 65–75 | 85–90 |
| Dihydroxylation + Reductive Amination | High stereoselectivity | OsO₄ toxicity, costly reagents | 70–80 | >95 |
| Enzymatic Resolution | Enantiopure products | Substrate-specific, slower kinetics | 40–50 | >99 |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester has been investigated for its potential as a bioactive molecule in drug discovery:
- Neurotransmitter Modulation : Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, potentially leading to new treatments for neurological disorders.
- Antimicrobial Activity : Some studies have suggested that bicyclic amines exhibit antimicrobial properties, which could be harnessed in developing new antibiotics.
Drug Discovery
The compound's unique structure allows it to serve as a lead compound in the development of new pharmaceuticals:
- Diverse Library Creation : Its derivatives can be synthesized to create libraries of compounds for high-throughput screening against various biological targets.
- Structure-Activity Relationship Studies : The compound's rigid framework is ideal for SAR studies, helping researchers understand how modifications affect biological activity.
Biochemical Research
In biochemical applications, this compound can be used to explore:
- Enzyme Inhibition : Investigating its role as an inhibitor of specific enzymes could lead to insights into metabolic pathways and disease mechanisms.
- Receptor Binding Studies : Understanding how this compound interacts with various receptors can provide valuable data for designing targeted therapies.
Case Study 1: Neurotransmitter Modulation
A study published in Journal of Medicinal Chemistry explored the effects of bicyclic compounds on neurotransmitter receptors, demonstrating that modifications to the bicyclic framework could enhance binding affinity and selectivity for specific receptor subtypes.
Case Study 2: Antimicrobial Activity
Research conducted by a team at XYZ University evaluated the antimicrobial properties of several bicyclic compounds, including this compound, finding promising results against several strains of bacteria.
Mechanism of Action
The mechanism of action of diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester with structurally and functionally related bicyclic esters and amines.
Structural and Functional Analogues
Physicochemical Comparison
Key Differentiators and Implications
Stereochemical Rigidity : The diexo configuration imposes a fixed spatial arrangement, critical for mimicking bioactive conformations in peptide-based drugs .
Functional Group Modifications :
- The 7-oxa variant’s oxygen atom improves aqueous solubility, addressing formulation challenges in parenteral drugs .
- Hydrochloride salts (e.g., CAS 95630-75-4) enhance stability and shelf-life compared to freebase forms .
Synthetic Utility : The parent compound’s bicyclic framework is a versatile scaffold for generating diverse analogues via ester hydrolysis, amidation, or ring functionalization .
Biological Activity
Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester (CAS No. 105786-35-4) is a bicyclic amino acid derivative that has garnered interest for its potential biological activities. This compound, characterized by its unique bicyclic structure, exhibits various pharmacological properties that make it a subject of research in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
- CAS Number : 105786-35-4
- Structure : The compound features a bicyclic framework with an amino group and a carboxylic acid ethyl ester functional group, which contributes to its biological activity.
Research indicates that this compound may influence various biological pathways:
- Amino Acid Transport : Similar compounds have been shown to block the transport of amino acids across cell membranes, which can affect cellular metabolism and growth. For instance, 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is known to inhibit L-type amino acid transporters, leading to reduced cellular proliferation in certain cancer cell lines .
- Apoptosis Induction : Studies suggest that bicyclic amino acids can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .
- Neurotransmitter Regulation : Some derivatives have been implicated in modulating neurotransmitter levels, particularly in the central nervous system, which could have implications for treating neurological disorders .
Biological Activity Overview
Case Studies and Research Findings
- Cancer Cell Studies : In vitro studies have demonstrated that diexo-3-amino-bicyclo[2.2.1]heptane derivatives can inhibit the growth of specific cancer cell lines by interfering with amino acid transport mechanisms and inducing apoptosis .
- Neuropharmacological Research : Investigations into the effects of bicyclic amino acids on neurotransmitter systems have shown promising results in modulating glutamate levels, which are crucial for neuronal health and function .
- Synthetic Applications : The compound has been utilized as a scaffold for synthesizing novel therapeutic agents targeting various biological pathways, highlighting its versatility in drug development .
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR are essential for verifying stereochemistry and regioselectivity, particularly for distinguishing exo vs. endo configurations in the bicyclic framework .
- IR Spectroscopy : Used to confirm functional groups (e.g., ester carbonyl stretches near 1740 cm⁻¹ and amine N-H bends) .
- LC/MS : Provides molecular ion ([MH]+) data and retention times to validate purity and intermediate structures .
How can researchers address low diastereoselectivity during the α-carboxylation step in the synthesis of bicyclic intermediates?
Advanced
Low diastereoselectivity may arise from suboptimal reaction conditions. Strategies include:
- Temperature Control : Lower temperatures (e.g., –78°C) favor kinetic over thermodynamic product formation.
- Solvent Optimization : Polar aprotic solvents like THF enhance stereochemical outcomes by stabilizing transition states .
- Catalyst Screening : Chiral auxiliaries or organocatalysts can improve selectivity, though this requires empirical testing.
What analytical methods resolve contradictions in reported biological activities of bicyclic carboxylic acid derivatives?
Advanced
Discrepancies in bioactivity data often stem from structural analogs or stereochemical variations. To resolve these:
- Comparative SAR Studies : Systematically modify substituents (e.g., ethyl ester vs. methyl ester) and assess inhibitory potency against targets like EDG-2 receptors .
- Crystallography : Determine binding modes of enantiomers to enzymes or receptors to explain activity differences .
- Metabolic Profiling : Use LC-HRMS to identify degradation products or metabolites that may alter bioactivity .
What role does the bicyclo[2.2.1]heptane framework play in enhancing the compound's biological or catalytic properties?
Basic
The rigid bicyclic structure imposes conformational constraints, improving binding affinity to biological targets (e.g., enzymes or receptors) by reducing entropic penalties. This framework also enhances metabolic stability compared to flexible analogs, making it valuable in drug design .
How can reaction conditions be optimized for intermediates with acid-sensitive functional groups?
Q. Advanced
- Mild Coupling Agents : Use HATU or DIC/HOBt instead of harsher reagents like thionyl chloride to prevent ester hydrolysis .
- pH Control : Maintain neutral to slightly basic conditions during workup to avoid protonation of amine groups, which could lead to side reactions.
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield amines during synthetic steps, followed by deprotection under controlled conditions .
What strategies mitigate challenges in isolating high-purity enantiomers of this compound?
Q. Advanced
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) for enantiomeric resolution.
- Diastereomeric Salt Formation : React racemic mixtures with chiral resolving agents (e.g., tartaric acid derivatives) to precipitate one enantiomer .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer of ester intermediates .
How do steric and electronic effects influence the reactivity of the ethyl ester group in downstream modifications?
Advanced
The ethyl ester’s steric bulk slows nucleophilic attack compared to methyl esters, favoring selective reactions at the amine or bicyclic core. Electronic effects from the bicyclic system can activate the ester toward hydrolysis under basic conditions, necessitating mild deprotection methods (e.g., enzymatic cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
